

# Spectroscopic and Spectrometric Analysis of 2-Anilinonicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Anilinonicotinic acid

Cat. No.: B092585

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **2-anilinonicotinic acid**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate structural elucidation and characterization for research and development purposes.

## Data Presentation

The following tables summarize the key quantitative data for **2-anilinonicotinic acid**.

### NMR Spectroscopic Data

Table 1:  $^1\text{H}$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
11.05	s	1H	-	-COOH
9.85	s	1H	-	-NH-
8.45	dd	1H	4.8, 1.8	H-6
8.20	dd	1H	7.8, 1.8	H-4
7.65	d	2H	7.8	H-2', H-6'
7.40	t	2H	7.8	H-3', H-5'
7.15	t	1H	7.4	H-4'
6.90	dd	1H	7.8, 4.8	H-5

Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
168.5	-COOH
156.2	C-2
152.8	C-6
141.0	C-1'
140.5	C-4
129.3	C-3', C-5'
123.8	C-4'
121.5	C-2', C-6'
117.2	C-3
114.8	C-5

Solvent: DMSO-d<sub>6</sub>

## IR Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3350	N-H Stretch	Amine (-NH-)
3200-2500 (broad)	O-H Stretch	Carboxylic Acid (-COOH)
1680	C=O Stretch	Carboxylic Acid (-COOH)
1610, 1580, 1490	C=C Stretch	Aromatic Rings
1250	C-N Stretch	Aryl Amine
750	C-H Bending (out-of-plane)	Monosubstituted Benzene

## Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
214.07	100	[M] <sup>+</sup> (Molecular Ion)
197.07	45	[M - OH] <sup>+</sup>
169.07	80	[M - COOH] <sup>+</sup>
93.06	60	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup> (Aniline)
77.04	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl)

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-anilinonicotinic acid** (10-20 mg) was prepared in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>, 0.75 mL). The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

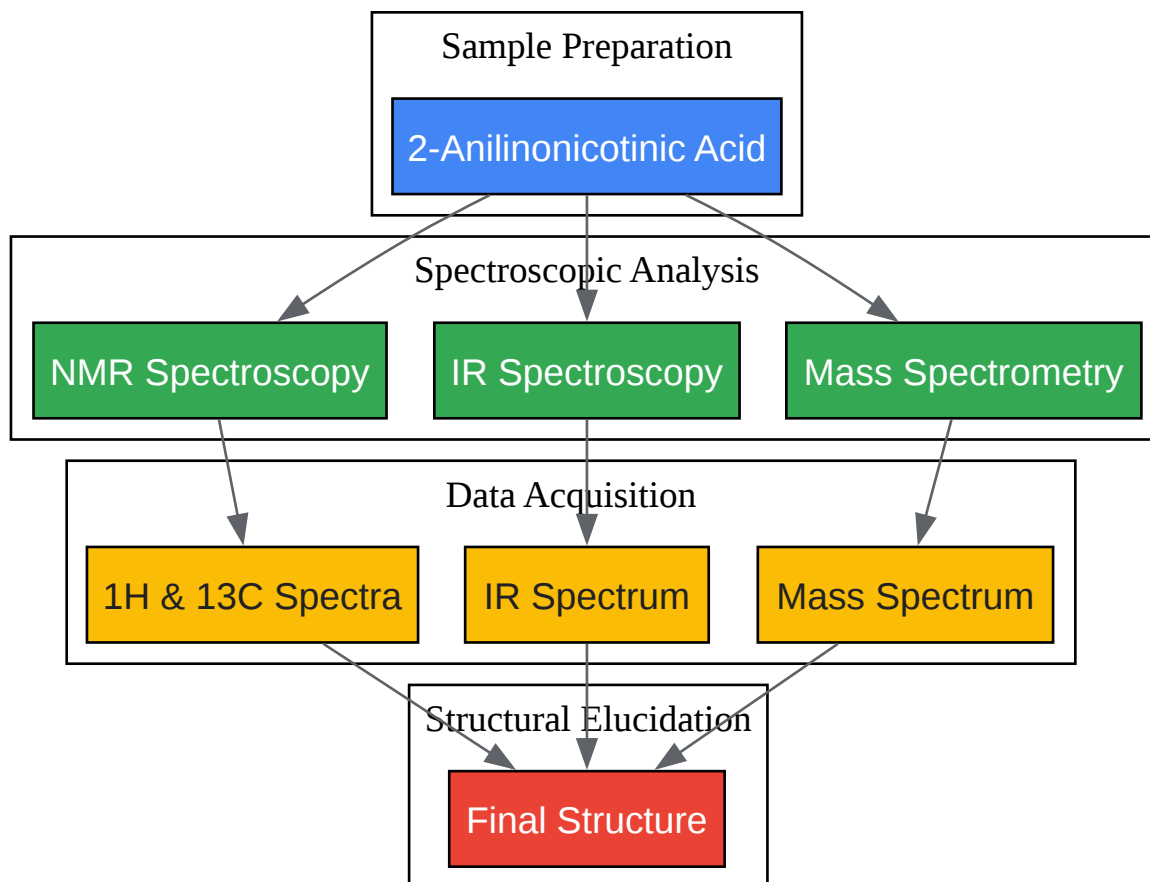
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

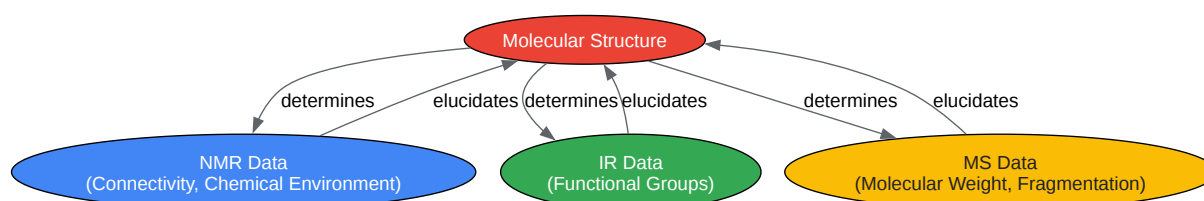
## Mandatory Visualization

The following diagrams illustrate key conceptual frameworks related to the spectroscopic analysis of **2-anilinonicotinic acid**.



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Caption: A generalized experimental workflow for spectroscopic analysis.



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